

# Comprehensive Characterization of N-(4-Bromophenyl)formamide: A Multi-Modal Analytical Approach

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## Compound of Interest

Compound Name: *N*-(4-Bromophenyl)formamide

CAS No.: 2617-78-9

Cat. No.: B181060

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## Introduction & Chemical Context

**N-(4-Bromophenyl)formamide** is a critical intermediate in the synthesis of agrochemicals and functionalized aryl-isonitriles. Unlike its acetamide analog (4-bromoacetanilide), the formamide moiety introduces unique analytical challenges due to rotameric isomerism around the C-N amide bond. This restricted rotation results in split signals in NMR spectroscopy and potential peak broadening in chromatography, often misidentified as impurities by inexperienced analysts.[1]

This guide provides a definitive protocol for the structural confirmation, purity assessment, and impurity profiling of **N-(4-Bromophenyl)formamide**, distinguishing it from common synthetic byproducts like 4-bromoaniline and 4,4'-dibromodiphenylurea.[1]

## Physical Properties Profile

Property	Specification	Analytical Relevance
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO	Monoisotopic Mass: 198.96 ( <sup>79</sup> Br) / 200.96 ( <sup>81</sup> Br)
Molecular Weight	200.03 g/mol	Distinctive 1:1 isotopic pattern in MS.
Appearance	Off-white to tan crystalline solid	Coloration often indicates oxidative degradation of residual aniline.
Melting Point	119 – 121 °C	Sharp endotherm in DSC indicates high purity.
Solubility	DMSO, Methanol, Ethyl Acetate	Poor solubility in water; requires organic diluent for RP-HPLC.[1]

## Spectroscopic Identification (Qualitative)

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Critical Insight: The formamide group exists in equilibrium between cis (E) and trans (Z) conformers. In CDCl<sub>3</sub>, this is often observed as two distinct sets of signals. In DMSO-d<sub>6</sub>, hydrogen bonding often shifts the equilibrium or coalescence temperature, simplifying the spectrum.[1]

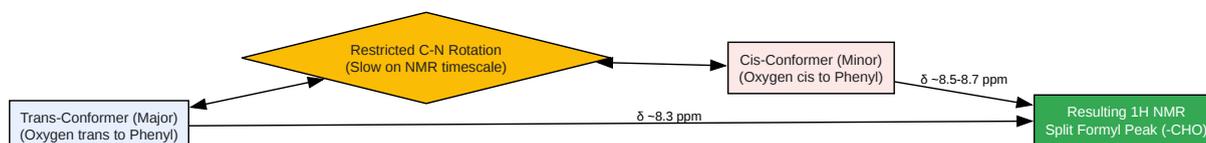
#### Protocol: <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>)

- Sample Prep: Dissolve 10 mg sample in 0.6 mL DMSO-d<sub>6</sub>.
- Key Assignments:
  - δ 10.25 ppm (s, 1H, -NH): Broad singlet, exchangeable with D<sub>2</sub>O.
  - δ 8.28 ppm (d, 1H, -CHO): The formyl proton.[1] Note: May appear as a doublet due to coupling with NH (J ~ 2-11 Hz) or as two unequal singlets if rotamers are resolved.
  - δ 7.55 ppm (d, J=8.8 Hz, 2H, Ar-H): Ortho to Bromine.[1]

- $\delta$  7.48 ppm (d,  $J=8.8$  Hz, 2H, Ar-H): Ortho to Nitrogen.[1]

## Visualizing the Rotameric Logic

The following diagram illustrates why analysts might see "ghost peaks" in the NMR spectrum.



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Caption: Rotameric equilibrium mechanism causing signal splitting in **N-(4-Bromophenyl)formamide** NMR spectra.

## Infrared Spectroscopy (FT-IR)

- Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.
- Diagnostic Bands:
  - $3250\text{ cm}^{-1}$ : N-H Stretching (Sharp, secondary amide).[1]
  - $1685\text{ cm}^{-1}$ : C=O Amide I band (Strong).
  - $1535\text{ cm}^{-1}$ : Amide II band (N-H bending/C-N stretch).
  - $1070\text{ cm}^{-1}$ : C-Br aromatic stretching (Variable, often weak).[1]
  - $815\text{ cm}^{-1}$ : Para-substituted benzene ring (C-H out-of-plane bending).

## Chromatographic Purity & Assay (Quantitative)

Method Strategy: A Reverse-Phase (RP) HPLC method is preferred. Due to the potential for on-column hydrolysis of formamides in highly acidic/basic conditions, a buffered neutral-to-mildly-acidic mobile phase is required.

## HPLC-UV Protocol (Standard Operating Procedure)

Parameter	Condition
Column	C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A	0.1% Formic Acid in Water (pH ~2.[1]7)
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Column Temp	30 °C (Controlled to minimize rotamer broadening)
Detection	UV @ 254 nm (Primary), 210 nm (Secondary for impurities)
Injection Vol	5.0 µL
Run Time	15 Minutes

### Gradient Table:

Time (min)	% Mobile Phase B	Event
0.0	10	Equilibration
8.0	90	Elution of Analyte
10.0	90	Wash
10.1	10	Re-equilibration

| 15.0 | 10 | End |

### Retention Logic:

- Formic Acid (Void): ~1.2 min.
- 4-Bromoaniline (Impurity): ~4.5 min (More polar, elutes earlier).

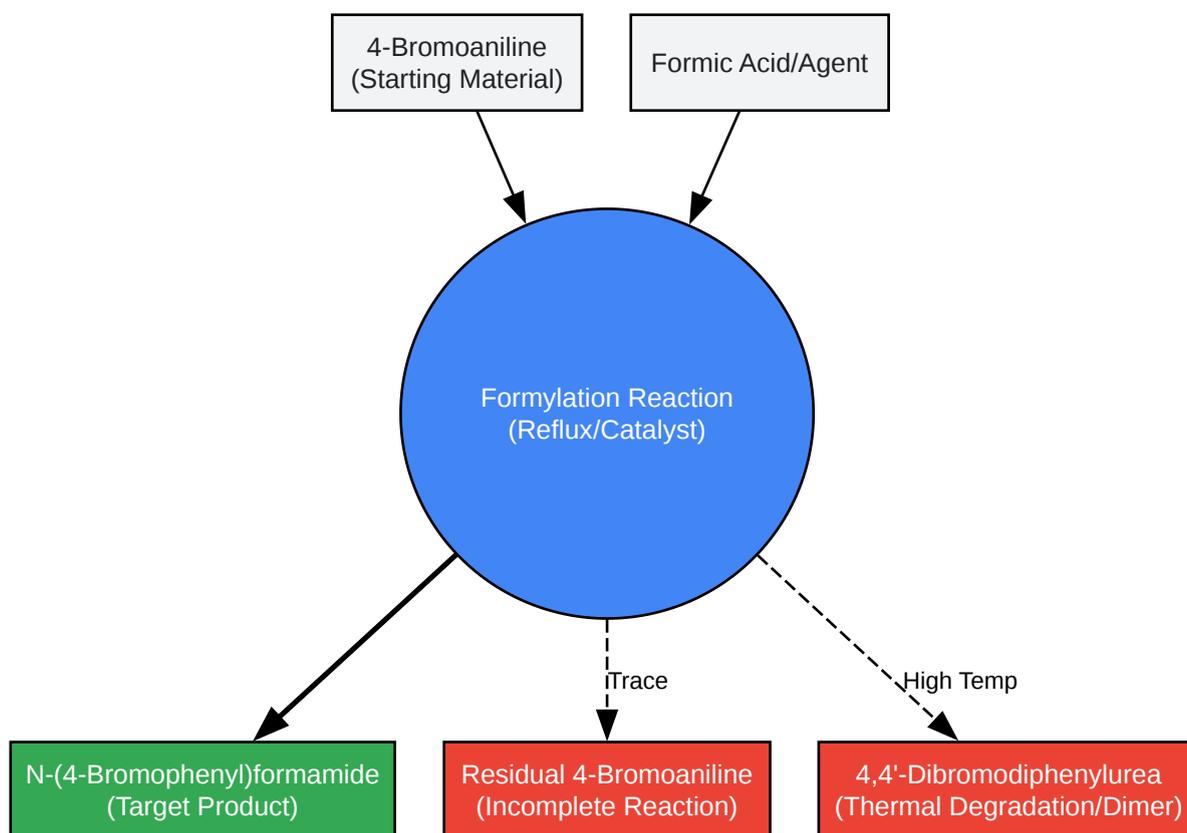
- **N-(4-Bromophenyl)formamide** (Target): ~6.8 min.
- Dibromodiphenylurea (Impurity): ~9.5 min (Highly hydrophobic dimer).

## Mass Spectrometry (LC-MS)

- Ionization: ESI+ (Electrospray Ionization, Positive Mode).[1]
- Target Ion:  $[M+H]^+ = 200.0 / 202.0$  (1:1 ratio).
- Fragmentation Pattern (MS/MS):
  - Precursor: 200.0
  - Fragment 172.0:  $[M - CO]^+$  (Loss of Carbon Monoxide, characteristic of formamides).[1]
  - Fragment 155.0:  $[M - HCONH]^+$  (Loss of formamide group, formation of bromophenyl cation).[1]

## Impurity Profiling & Synthesis Logic

Understanding the origin of the sample is vital for selecting the right analytical markers.



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Caption: Synthesis pathway mapping precursor carryover and thermal degradation impurities.

## References

- Sigma-Aldrich. **N-(4-Bromophenyl)formamide** Product Specification & MSDS. [Link](#)
- National Institute of Standards and Technology (NIST). Mass Spectrum of Formamide, N-(4-bromophenyl)-. NIST Chemistry WebBook, SRD 69.[1][2][3] [Link](#)
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- Phenomenex. Reversed Phase HPLC Method Development Guide: Selectivity of Phenyl vs C18 Columns. (Applied for stationary phase selection logic). [Link](#)

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